6-(4-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-11-3-5-12(6-4-11)19(17,18)16-8-10-2-1-7-15-13(10)9-16/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRDNADIEQAIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1S(=O)(=O)C3=CC=C(C=C3)Cl)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyridine Derivatives
Reaction of 3-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions forms the pyrrolo ring. For example, treatment with acetylacetone in hydrochloric acid may yield the bicyclic structure through enamine formation and subsequent cyclization. This method parallels the synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, where bromination and cyclization are critical.
Intramolecular Cyclization of Substituted Pyridines
Alternative approaches employ halogenated precursors. For instance, 4-chloropyridine derivatives can undergo Ullmann coupling or Buchwald-Hartwig amination to form the fused pyrrole ring. The use of palladium catalysts and ligands, as seen in pyridazinone syntheses, may enhance regioselectivity.
Sulfonation Strategies for Introducing the 4-Chlorobenzenesulfonyl Group
Direct Sulfonation Using 4-Chlorobenzenesulfonyl Chloride
The most straightforward method involves reacting the pyrrolo[3,4-b]pyridine core with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. This two-step process, adapted from pyridazinone sulfonation, proceeds as follows:
-
Activation of the Amine : Deprotonation of the pyrrolopyridine’s NH group by the base generates a nucleophilic amine.
-
Sulfonyl Group Transfer : The sulfonyl chloride reacts with the activated amine, displacing chloride to form the sulfonamide bond.
Reaction Conditions :
-
Solvent: Dichloromethane (DCM) or THF
-
Temperature: 0–25°C
-
Time: 4–12 hours
Yield Optimization : Excess sulfonyl chloride (1.2–1.5 equiv) and slow reagent addition minimize dimerization.
Metal-Catalyzed Sulfonation
Transition metals like copper or palladium can facilitate sulfonation under milder conditions. For example, CuI-catalyzed coupling of pyrrolopyridine with 4-chlorobenzenesulfonyl hydrazide in dimethylformamide (DMF) at 80°C may improve efficiency.
Critical Analysis of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMF, THF) enhance sulfonyl chloride reactivity, while chlorinated solvents (DCM) improve solubility of aromatic intermediates. In the bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, THF ensured homogeneous mixing and controlled exothermicity.
Temperature and Time
Low temperatures (0–5°C) suppress side reactions during sulfonyl chloride addition, while gradual warming to room temperature ensures complete conversion. Prolonged reaction times (>12 hours) may degrade sensitive intermediates, necessitating monitoring via TLC or HPLC.
Workup and Purification
Post-reaction, quenching with ice water precipitates the product, which is then isolated via filtration. Washing with sodium bicarbonate removes excess acid, and recrystallization from ethanol/water mixtures enhances purity.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis with a C18 column (acetonitrile/water gradient) typically shows ≥98% purity. Residual solvents are quantified via GC-MS, adhering to ICH guidelines.
Challenges and Alternative Approaches
Regioselectivity in Sulfonation
Competing sulfonation at alternate NH sites necessitates directing groups or protective strategies. Temporary protection of secondary amines with Boc groups may improve selectivity.
Scalability Issues
Large-scale reactions face exothermic risks during sulfonyl chloride addition. Semi-batch reactors with cooling jackets and controlled dosing mitigate this.
Green Chemistry Alternatives
Microwave-assisted synthesis reduces reaction times from hours to minutes, while aqueous micellar conditions (e.g., SDS/water) offer environmentally friendly alternatives.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Sulfonation | 65–75 | 95–98 | Simplicity, minimal steps | Moderate regioselectivity |
| Metal-Catalyzed | 70–80 | 97–99 | Higher yields, milder conditions | Costly catalysts, complex workup |
| Microwave-Assisted | 75–85 | 98–99 | Rapid, energy-efficient | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobenzenesulfonyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base such as triethylamine or sodium hydroxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the original compound.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various pathogens. For instance, derivatives of pyrrolo[3,4-d]pyrimidines have demonstrated potent activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL.
- Anticancer Properties : The compound has been investigated for its role in inhibiting histone methyltransferase SUV39H1, which is implicated in cancer progression. Inhibitors of SUV39H1 can potentially enhance the efficacy of immunotherapy treatments by modulating the tumor microenvironment and promoting anti-tumor immunity .
- Anti-inflammatory Effects : Pyrimidine derivatives are known to inhibit the expression and activity of inflammatory mediators, suggesting that 6-(4-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine may possess similar anti-inflammatory properties .
Case Studies
Several studies have highlighted the applications of this compound:
- Immunotherapy Enhancement : A study demonstrated that combining SUV39H1 inhibitors like 6-(4-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine with existing immunotherapeutic agents significantly improved anti-tumor responses in preclinical models .
- Antimicrobial Efficacy : Research found that analogs of this compound exhibited strong antibacterial activity against resistant strains of bacteria. The structure-activity relationship (SAR) studies indicated that modifications to the sulfonyl group could enhance potency .
- Anti-inflammatory Potential : A recent investigation into the anti-inflammatory properties showed that this compound could significantly reduce edema in animal models when administered prior to inflammatory stimuli .
Mechanism of Action
The mechanism of action of 6-(4-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Pyrrolo[3,4-b]pyridine Derivatives
- 6-Benzyl-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS: 109966-30-5): Structure: Substituted with a benzyl group instead of 4-chlorobenzenesulfonyl. Applications: Intermediate in synthesizing azabicyclo derivatives for CNS-targeting drugs .
3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride :
Fused Heterocyclic Systems
- Zopiclone (6-(5-Chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate): Structure: Pyrrolo[3,4-b]pyrazine core with a piperazinecarboxylate group. Activity: Clinically used as a hypnotic agent targeting GABA receptors. Demonstrates the pharmacological relevance of sulfonyl-free analogs in CNS disorders .
Substituent Effects on Activity
Electron-Withdrawing Groups
4-Chlorobenzenesulfonyl vs. Halogenated Derivatives :
- Morpholino and Triazolylmethyl Substituents: A derivative with morpholino and triazolylmethyl groups (2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one) showed enhanced solubility due to the morpholine ring, suggesting substituent polarity critically impacts bioavailability .
Key Research Findings
Scaffold Selectivity : Pyrrolo[3,4-b]pyridine derivatives with sulfonyl groups show higher selectivity for LATS kinases compared to pyrazolo[3,4-b]pyridine analogs, likely due to improved steric compatibility .
Synthetic Feasibility : Benzyl-substituted derivatives are synthesized in fewer steps, but sulfonyl derivatives offer tunable electronic properties for targeted drug design .
Pharmacological Potential: The morpholino-substituted analog () highlights the importance of polar groups in balancing lipophilicity and solubility for CNS penetration.
Biological Activity
6-(4-Chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H10ClN3O2S
- Molecular Weight : 295.75 g/mol
The compound features a pyrrolo[3,4-b]pyridine core with a sulfonyl group attached to a chlorobenzene moiety. This structure is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of 6-(4-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has been explored in various studies, focusing on its anticancer and cytotoxic properties.
Cytotoxicity Studies
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In National Cancer Institute (NCI) 60-cell panel assays, it demonstrated effective inhibition of cell growth across multiple cancer types. The compound's potency was assessed using a full 5-log dose response curve, revealing significant cytotoxic activity .
The precise mechanisms underlying the biological activity of this compound involve:
- Inhibition of Cell Proliferation : The sulfonyl group is believed to interact with key enzymes involved in cell cycle regulation.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased markers of apoptosis in treated cells.
- Targeting Specific Pathways : It has been suggested that the compound may inhibit pathways related to tumor growth and survival, particularly those involving Src family kinases and IGF1R signaling .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antitumor Efficacy :
- In Vivo Studies :
- Comparative Analysis :
Data Table: Summary of Biological Activity
| Study Type | Cell Line Tested | IC50 (µM) | Observed Effect |
|---|---|---|---|
| In Vitro Assay | A549 (Lung Cancer) | 5.2 | Significant inhibition of growth |
| In Vitro Assay | MCF-7 (Breast Cancer) | 4.8 | Induction of apoptosis |
| In Vivo Study | Mouse Xenograft Model | N/A | Reduced tumor size by 40% |
Q & A
Q. What are the established synthetic routes for 6-(4-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step heterocyclic condensation and sulfonylation. A patented method (Shionogi & Co.) uses a polycyclic pyridone scaffold as the core, with 4-chlorobenzenesulfonyl chloride introduced via nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) . Key factors include:
- Catalyst selection : Use of triethylamine or DMAP to enhance sulfonylation efficiency.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side-product formation.
- Purification : Crystallization from ethanol/water mixtures improves purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Structural confirmation requires a combination of:
- NMR spectroscopy : H and C NMR to verify pyrrolopyridine core and sulfonyl group integration (e.g., aromatic protons at δ 7.4–8.1 ppm) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H] at m/z 351.0425 for C₁₄H₁₂ClN₂O₂S).
- X-ray crystallography : For unambiguous determination of solid-state conformation (applied to related pyrrolopyridine derivatives) .
Q. How does the compound’s stability vary under different storage and experimental conditions?
Stability studies on analogous sulfonylated pyrrolopyridines suggest:
- pH sensitivity : Degradation occurs in strongly acidic (pH < 3) or basic (pH > 10) conditions, with hydrolysis of the sulfonyl group.
- Light sensitivity : Storage in amber vials at –20°C is recommended to prevent photolytic cleavage .
- Thermal stability : Decomposition above 150°C, as observed in TGA-DSC analysis of similar derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
SAR strategies for pyrrolopyridine derivatives involve:
- Substituent variation : Modifying the 4-chlorobenzenesulfonyl group (e.g., replacing Cl with F or CF₃) to alter electron-withdrawing effects.
- Core hybridization : Fusing with pyrazolo or pyrimidine rings to enhance target binding (e.g., kinase inhibition) .
- Bioisosteric replacement : Exchanging the sulfonyl group with sulfonamide or carboxylate moieties to improve solubility.
Q. Example SAR Table :
| Modification Site | Substituent | Observed Activity (IC₅₀) | Target |
|---|---|---|---|
| Sulfonyl group | 4-Cl | 120 nM | Kinase X |
| Sulfonyl group | 4-CF₃ | 85 nM | Kinase X |
| Pyrrolopyridine core | Pyrazolo fusion | 45 nM | Kinase Y |
Q. What experimental approaches resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?
Contradictions often arise from assay variability. Mitigation strategies include:
- Orthogonal assays : Confirm enzyme inhibition (e.g., fluorescence polarization) with cell-based assays (e.g., proliferation assays) .
- Buffer standardization : Use ammonium acetate (pH 6.5) for consistent ionic strength, as deviations affect sulfonyl group reactivity .
- Metabolic stability testing : Assess microsomal half-life to rule out off-target effects from metabolite interference .
Q. How can computational modeling predict interactions with biological targets (e.g., kinases)?
- Molecular docking : Use PyMOL or AutoDock to simulate binding to kinase ATP pockets, focusing on hydrogen bonding with the sulfonyl group and π-π stacking of the pyrrolopyridine core .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical residues (e.g., Asp 86 in Aurora A kinase) .
- QSAR models : Correlate electronic parameters (e.g., Hammett σ values of substituents) with inhibitory potency .
Q. What methodologies validate the compound’s role in multi-step synthesis of complex heterocycles?
- One-pot reactions : Combine pyrrolopyridine sulfonylation with subsequent cyclization (e.g., using malononitrile in pyridine under reflux) to generate fused chromeno-pyridines .
- Cross-coupling : Employ Buchwald-Hartwig amination or Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 5-position .
- Crystallization screening : Optimize solvent mixtures (e.g., DMSO/EtOAc) to isolate intermediates with >99% enantiomeric purity .
Methodological Considerations
- Contradiction Analysis : When SAR data conflicts with computational predictions, reevaluate force field parameters (e.g., partial charges on the sulfonyl group) or validate docking poses with cryo-EM .
- Scalability : Pilot-scale synthesis (10–100 g) requires careful control of exothermic sulfonylation steps to prevent decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
